molecular formula C18H21ClFN3OS B2880983 2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 946271-60-9

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2880983
CAS No.: 946271-60-9
M. Wt: 381.89
InChI Key: SQLUUXTVYDBHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetically designed benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture that combines a 2-chloro-6-fluoro benzamide moiety with a 4-methylpiperazine group and a thiophene ring, a structural combination observed in biologically active molecules targeting various enzymatic processes. Benzamide derivatives are extensively investigated as potent inhibitors of histone deacetylases (HDACs), epigenetic enzymes that play a critical role in gene expression regulation and are promising therapeutic targets for oncology research . The incorporation of the 4-methylpiperazin-1-yl group is a strategically valuable modification in drug design, often employed to enhance aqueous solubility and optimize pharmacokinetic properties of lead compounds. Furthermore, the thiophen-3-yl heterocyclic component is a privileged structure in medicinal chemistry, frequently contributing to target binding affinity and selectivity. Researchers are exploring this compound's potential mechanism of action, which may involve interaction with lysosomal phospholipase A2 (PLA2G15) . Inhibition of this enzyme is a known mechanism for certain cationic amphiphilic drugs that can induce phospholipidosis, making this compound a valuable tool for studying this form of drug-induced toxicity in preclinical safety assessment . This reagent is provided as a high-purity solid for research applications and is intended for use in assay development, enzymatic inhibition studies, and structure-activity relationship (SAR) investigations in early-stage drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3OS/c1-22-6-8-23(9-7-22)16(13-5-10-25-12-13)11-21-18(24)17-14(19)3-2-4-15(17)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLUUXTVYDBHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Fluorobenzoic Acid

Chlorination of 6-fluorobenzoic acid using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst yields the 2-chloro derivative. This electrophilic substitution occurs regioselectively at the ortho position relative to the fluorine atom due to its electron-withdrawing effect.

Reaction Conditions

  • Substrate: 6-Fluorobenzoic acid (1.0 equiv)
  • Chlorinating agent: SO₂Cl₂ (1.2 equiv)
  • Catalyst: FeCl₃ (0.1 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature (RT)
  • Yield: 78–85%

Alternative Pathway: Grignard-Mediated Functionalization

A less common approach involves the Grignard reaction of 2-fluorophenylmagnesium bromide with CO₂, followed by chlorination at the 6-position. While this method offers flexibility, it is less efficient (yield: 65–70%) and requires stringent anhydrous conditions.

Generation of Benzoyl Chloride Intermediate

The carboxylic acid is activated to its acyl chloride form to facilitate amide bond formation.

Procedure

  • 2-Chloro-6-fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in DCM under reflux (40°C, 4 h). Excess SOCl₂ is removed via distillation, yielding 2-chloro-6-fluorobenzoyl chloride as a pale-yellow liquid.
  • Critical Note : Moisture must be excluded to prevent hydrolysis back to the carboxylic acid.

Synthesis of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)ethylamine

The ethylamine side chain introduces two heterocyclic moieties: 4-methylpiperazine and thiophen-3-yl.

Piperazine Component and Ethylamine Assembly

A Mannich reaction constructs the ethylamine backbone:

  • Reactants : 2-(Thiophen-3-yl)acetaldehyde (1.0 equiv), 4-methylpiperazine (1.2 equiv), formaldehyde (1.5 equiv)
  • Conditions : Ethanol, RT, 12 h
  • Product : 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (yield: 70–75%)

Alternative Route : Nucleophilic substitution of 2-bromo-1-(thiophen-3-yl)ethane with 4-methylpiperazine in acetonitrile (80°C, 24 h) achieves comparable yields (68–72%) but requires longer reaction times.

Amide Bond Formation

The final step couples the benzoyl chloride with the ethylamine derivative.

Optimized Protocol

  • Reactants : 2-Chloro-6-fluorobenzoyl chloride (1.0 equiv), 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (1.1 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to RT, 6 h
  • Yield : 82–88%

Mechanistic Insight : The base scavenges HCl, driving the reaction toward amide formation. THF’s polarity enhances nucleophilicity of the amine.

Purification and Characterization

Purification

  • Crude product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to remove unreacted amine and byproducts.
  • Recrystallization from ethanol/water (1:1) affords white crystalline solid (purity >98%).

Characterization Data

  • Melting Point : 142–144°C
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 1H, thiophene), 6.95–6.89 (m, 1H, thiophene), 4.12–3.98 (m, 2H, CH₂), 3.85–3.72 (m, 1H, CH), 2.65–2.45 (m, 8H, piperazine), 2.30 (s, 3H, CH₃)
    • HRMS : m/z 381.9 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Advantages Limitations
Direct Halogenation 78–85 High regioselectivity Requires FeCl₃ catalyst
Grignard Pathway 65–70 Flexible functionalization Low yield, anhydrous conditions
Mannich Reaction 70–75 One-pot synthesis Formaldehyde handling
Nucleophilic Substitution 68–72 No aldehyde required Long reaction time

Challenges and Optimization Opportunities

  • Amine Sensitivity : The ethylamine intermediate is hygroscopic; reactions must be conducted under nitrogen.
  • Piperazine Side Reactions : Excess 4-methylpiperazine can lead to dimerization; stoichiometric control is critical.
  • Fluorine Stability : Harsh conditions may displace fluorine; mild temperatures (<50°C) are recommended during coupling.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

2-(Chloromethyl)-6-Nitro-3-(Thiophen-3-yl)quinazolin-4(3H)-one

This compound () shares the thiophen-3-yl group but replaces the benzamide core with a quinazolinone scaffold. The presence of a nitro group at position 6 and a chloromethyl substituent introduces distinct electronic properties compared to the target compound. Such structural differences may influence solubility and bioavailability, as nitro groups enhance polarity but reduce metabolic stability .

3-Chloro-6-(4-Methylpiperazin-1-yl)-5H-Benzo[c][1,5]benzodiazepine

From , this benzodiazepine derivative incorporates a 4-methylpiperazinyl group but lacks the thiophene and benzamide functionalities. Chlorine substitution at position 3 mirrors the halogenation pattern in the benzamide core, suggesting shared halogen-bonding interactions in target engagement .

Benzamide Derivatives with Halogen and Heterocyclic Substituents

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzamide

This benzamide () features a bromo and dual fluoro substituents on the aromatic ring, along with a trifluoropropyloxy group. Compared to the target compound, the additional fluorine atoms and trifluoromethyl group may enhance lipophilicity and metabolic resistance.

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide

A pesticide-related benzamide () with difluorophenyl and trifluoromethylphenoxy groups demonstrates how halogenation patterns influence bioactivity. The pyridine carboxamide backbone diverges from the target’s benzamide core, likely altering electronic distribution and binding kinetics .

Comparative Analysis of Key Properties

Property Target Compound 2-(Chloromethyl)-6-Nitro-3-(Thiophen-3-yl)quinazolin-4(3H)-one 3-Chloro-6-(4-Methylpiperazin-1-yl)-5H-Benzo[c][1,5]benzodiazepine
Core Structure Benzamide Quinazolinone Benzodiazepine
Halogen Substituents 2-Cl, 6-F None (Cl as chloromethyl) 3-Cl
Heterocyclic Groups Thiophen-3-yl, 4-methylpiperazine Thiophen-3-yl 4-Methylpiperazine
Polar Functional Groups Amide, piperazine Nitro, quinazolinone carbonyl Amine (piperazine), benzodiazepine carbonyl
Potential Bioactivity Kinase inhibition (hypothesized) Anticacterial/antifungal (nitro group typical) CNS modulation (benzodiazepine scaffold)

Biological Activity

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H21_{21}ClFN3_{3}OS
  • Molecular Weight : 381.9 g/mol
  • CAS Number : 946271-60-9
PropertyValue
Molecular Weight381.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation, amination, and coupling reactions to introduce the piperazine and thiophene moieties. The synthetic pathway is crucial for optimizing yield and purity.

Antimicrobial Activity

Recent studies have evaluated the compound's effectiveness against various bacterial strains. Notably, it has shown promising results against Mycobacterium tuberculosis, with IC50_{50} values indicating significant inhibitory effects. For instance, compounds structurally related to this benzamide have demonstrated IC50_{50} values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .

Antitumor Activity

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values for these activities are reported in the micromolar range, suggesting a potential role as an anticancer agent .

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of key enzymatic pathways in pathogens and cancer cells. Docking studies have revealed interactions with specific targets, including kinases involved in cell proliferation and survival .

Case Studies

  • Anti-Tubercular Activity :
    • A study highlighted the synthesis of similar benzamide derivatives that exhibited potent anti-tubercular activity with IC90_{90} values ranging from 3.73 to 4.00 µM. These findings suggest that modifications to the benzamide structure can enhance biological efficacy against M. tuberculosis .
  • Cytotoxicity in Cancer Cells :
    • In a comparative study involving various benzamide derivatives, several compounds showed significant cytotoxicity towards MCF-7 and HeLa cells, with IC50_{50} values as low as 0.65 µM . This positions the compound as a candidate for further development in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.